molecular formula C8H15N3 B13152626 Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B13152626
M. Wt: 153.22 g/mol
InChI Key: YEDWQMULDIZVRU-UHFFFAOYSA-N
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Description

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group attached to the nitrogen atom at the 1-position of the imidazole ring and a methylamine group attached to the 4-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine typically involves the cyclization of amido-nitriles followed by various functional group modifications. One common method involves the reaction of 1-ethylimidazole with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as nickel or palladium, can enhance the reaction efficiency and selectivity. The final product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine can be compared with other imidazole derivatives, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(1-ethylimidazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C8H15N3/c1-3-9-5-8-6-11(4-2)7-10-8/h6-7,9H,3-5H2,1-2H3

InChI Key

YEDWQMULDIZVRU-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(C=N1)CC

Origin of Product

United States

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